![molecular formula C13H8BrN3OS B1620962 1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one CAS No. 89374-60-7](/img/structure/B1620962.png)
1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one
Overview
Description
“1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one” is a chemical compound that is part of the pyrazoline derivative family . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin . Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of such compounds often involves the use of microwave techniques as a new and robust approach . The chemical structure of the synthesized derivatives is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by their physicochemical properties and spectroanalytical data . This includes NMR, IR, and elemental analyses, as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the formation of these compounds often involve condensation reactions . These reactions can lead to the formation of various functional groups, contributing to the compound’s overall reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by various techniques. For instance, the compound appears as a white powder with a melting point of 254–256 °C . Its IR spectrum shows peaks corresponding to various functional groups .Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential anticancer activity. In vitro studies have shown promising results against several human cancer cell lines, including breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and lung carcinoma (A549) . The compound has shown to be particularly effective against MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .
Molecular Docking and SAR Studies
The compound has been used in molecular docking and Structure-Activity Relationship (SAR) studies. These studies are crucial in drug design as they help in understanding the interaction between the drug and its target, and how changes in the drug’s structure affect its activity .
Anti-Inflammatory Activity
Some derivatives of the compound have shown comparable anti-inflammatory activity to that of indomethacin, a commonly used non-steroidal anti-inflammatory drug (NSAID), with minimal ulcerogenic effects .
Antitubercular Activity
The compound has been explored for its potential antitubercular activity. Some derivatives of the compound have shown improved anti-tubercular activity .
Antioxidant Activity
The compound and its derivatives have been studied for their antioxidant activity. Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals and reactive oxygen species (ROS) .
Acetylcholinesterase Inhibition
The compound has been studied for its potential to inhibit acetylcholinesterase (AchE), a principal enzyme which hydrolyze acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mechanism of Action
Target of Action
Related compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a related compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
For example, pyrazole-bearing compounds have been known to exhibit antileishmanial and antimalarial activities, affecting the biochemical pathways of Leishmania and Plasmodium species .
Result of Action
Related compounds have shown significant antileishmanial and antimalarial activities .
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS/c14-8-3-5-9(6-4-8)17-11-10(2-1-7-15-11)12(18)16-13(17)19/h1-7H,(H,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAONAOVYCQTYGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=S)NC2=O)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379236 | |
Record name | 1-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89374-60-7 | |
Record name | 1-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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